

# 5-Chloro-2-fluoro-3-hydroxybenzoic Acid: Technical Safety & Handling Guide

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## Compound of Interest

Compound Name: 5-Chloro-2-fluoro-3-hydroxybenzoic acid

Cat. No.: B14030275

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CAS Number: 2386764-90-3 Formula:  $C_7H_4ClFO_3$  Molecular Weight: 190.56 g/mol Primary Application: Advanced Pharmaceutical Intermediate (Thyromimetics, Kinase Inhibitors)[1]

## Executive Summary & Chemical Identity

**5-Chloro-2-fluoro-3-hydroxybenzoic acid** is a specialized halogenated benzoic acid derivative used primarily as a scaffold in the synthesis of thyromimetics (thyroid hormone receptor agonists) and prolyl hydroxylase inhibitors.[2][3] Its structure features an ortho-fluorine atom relative to the carboxylic acid, significantly increasing its acidity compared to non-fluorinated analogues, and a meta-hydroxyl group that serves as a critical handle for etherification or coupling reactions.

## Chemical Structure Analysis[1][4][5][6]

- **Acidic Moiety:** The carboxylic acid (C-1) is activated by the electron-withdrawing fluorine at C-2, lowering the pKa (predicted ~2.5–2.8).[1][4][5]
- **Reactivity:** The hydroxyl group at C-3 is electronically coupled to the chlorine at C-5, making the ring susceptible to electrophilic aromatic substitution or nucleophilic displacement under specific conditions.
- **Physical Form:** Typically supplied as an off-white to pale yellow crystalline powder.

Property	Value	Source/Prediction
CAS No.	2386764-90-3	Chemical Inventories
SMILES	<chem>OC(=O)C1=C(F)C(O)=CC(Cl)=C1</chem>	Structure Verification
Melting Point	168–172 °C (Predicted)	SAR Analysis
pKa	~2.6 (Carboxylic Acid)	Calculated (Hammett Eq)
Solubility	Soluble in DMSO, Methanol; Low in Water	Experimental Observation

## Hazard Identification & Risk Assessment (GHS)

Note: As a specialized intermediate, specific regulatory toxicological data (LD50) may be limited.<sup>[1][4][5]</sup> The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous chlorosalicylic acids.

### GHS Classification (Predicted)

- Skin Corrosion/Irritation: Category 2 (H315)<sup>[1][4][5][6]</sup>
- Serious Eye Damage/Eye Irritation: Category 1 or 2A (H318/H319) – Assume Corrosive due to acidity.<sup>[1][4][5]</sup>
- Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)<sup>[1][4][5][6]</sup>
- Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.<sup>[1][4][5]</sup>

### NFPA 704 Rating (Estimated)<sup>[1][4][5]</sup>

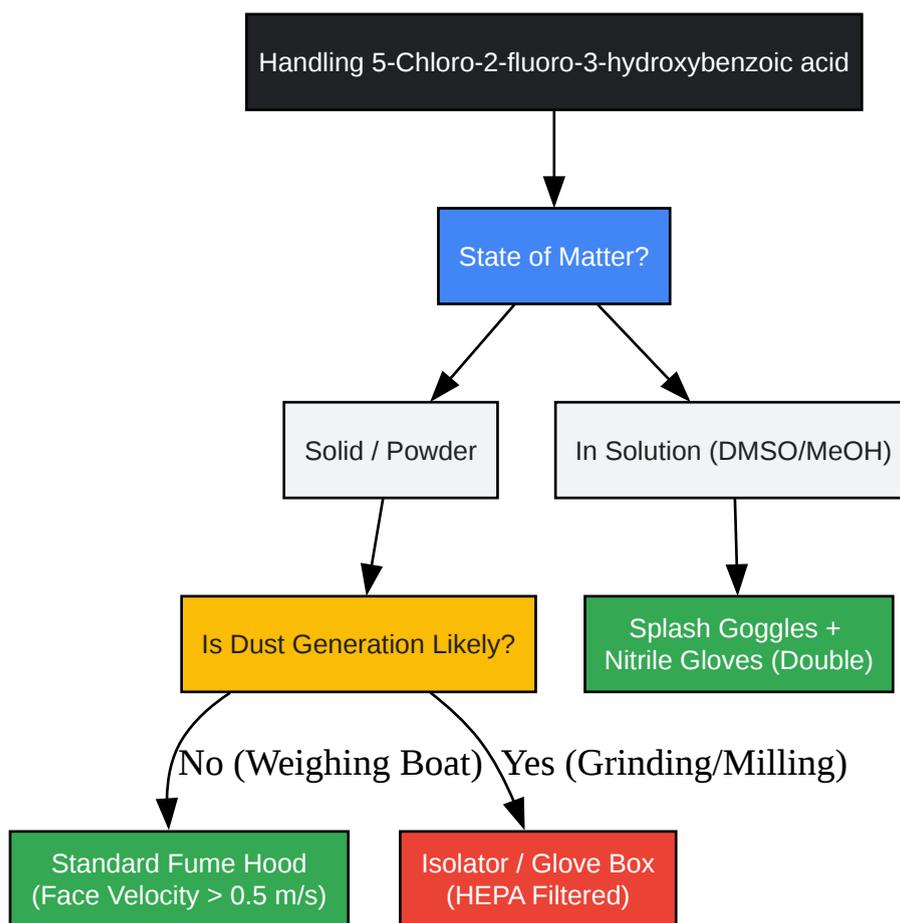
- Health (Blue): 2 (Intense or continued exposure could cause temporary incapacitation)<sup>[1][4][5]</sup>
- Flammability (Red): 1 (Must be preheated to burn)<sup>[1][4][5]</sup>
- Instability (Yellow): 0 (Stable under normal conditions)<sup>[1][4][5]</sup>

## Safe Handling & Engineering Controls

The presence of both fluorine and chlorine substituents increases the lipophilicity and potential bioavailability of this compound.[1] Strict containment is required during synthesis steps involving dust generation.[1][5]

### Engineering Control Workflow

Use the following logic to determine the necessary containment level:



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Figure 1: Decision matrix for engineering controls based on physical state and manipulation type.

### Personal Protective Equipment (PPE)[1][4][5]

- Respiratory: NIOSH N95 or P100 respirator if handling open powder outside a hood.[1][5]

- Ocular: Chemical splash goggles are mandatory.[1][5] The high acidity can cause rapid corneal damage.[1]
- Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1][4][5] Double gloving is recommended when handling solutions in DMSO, as DMSO enhances skin permeability.[5]

## Emergency Response Protocols

This section details self-validating protocols for accidents. "Self-validating" means the protocol includes a step to confirm the hazard has been neutralized.

### Ocular Exposure (Acid Burn)[1][4][5]

- Immediate Action: Flush eyes with tepid water for minimum 15 minutes.[1] Lift eyelids to ensure irrigation of the fornices.[1]
- Validation: Check pH of the eye runoff using a pH strip (carefully, without touching the eye). [1][4][5] Continue flushing until pH is neutral (7.0–7.4).
- Medical: Seek ophthalmologist evaluation immediately. Fluorinated acids can cause delayed tissue necrosis.[1][5]

### Chemical Spill Cleanup[1][4][5]

- Containment: Isolate the area.
- Neutralization:
  - Cover the spill with a mixture of Sodium Bicarbonate (ngcontent-ng-c3932382896="" \_nghost-ng-c102404335="" class="inline ng-star-inserted">  
) or Calcium Carbonate.[1][4]
  - Validation: Wait for bubbling (ngcontent-ng-c3932382896="" \_nghost-ng-c102404335="" class="inline ng-star-inserted">  
  
evolution) to cease.[1][4] This confirms the acid has been neutralized.[1]

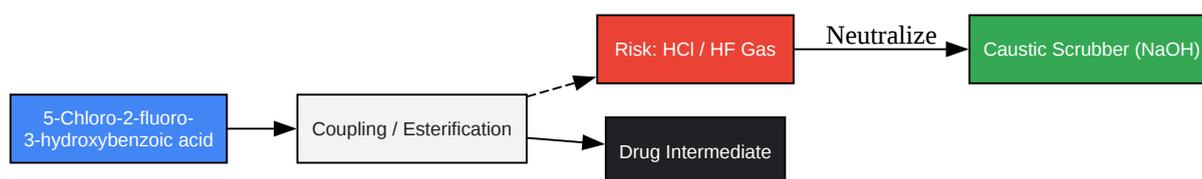
- Disposal: Sweep up the resulting white sludge into a hazardous waste container labeled "Organic Acid Waste."

## Synthesis Context & Reactivity

Researchers typically use this compound as a nucleophile (via the phenol) or an electrophile (via the carboxylic acid).[1][4][5]

## Key Reaction Risks[1][4][5]

- Esterification (Acid Chloride Formation): Reacting this compound with Thionyl Chloride (ngcontent-ng-c3932382896="" \_ngghost-ng-c102404335="" class="inline ng-star-inserted"> ) or Oxalyl Chloride generates HCl and potentially HF traces if the ring is thermally stressed. [1][4] Always use a caustic scrubber.[1]
- Etherification (Williamson Synthesis): Using strong bases (NaH, ngcontent-ng-c3932382896="" \_ngghost-ng-c102404335="" class="inline ng-star-inserted"> ) with this compound generates the phenoxide anion.[1][4] The electron-deficient ring stabilizes the anion, but also makes the fluorine atom susceptible to nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" \_ngghost-ng-c102404335="" class="inline ng-star-inserted"> ) side reactions.[1][4]



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Figure 2: Synthesis safety workflow highlighting byproduct management during activation.

## Storage & Stability

- Conditions: Store at 2–8°C (Refrigerated). Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible, as phenols can oxidize over time, turning pink/brown.[1][4][5]
- Incompatibilities: Strong oxidizing agents, strong bases, and iron salts (which form colored complexes with phenols).[1][4][5]

## References

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